2-(4-Methyl-2-pyridyl)imidazole-5-methanol
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Overview
Description
2-(4-Methyl-2-pyridyl)imidazole-5-methanol is a heterocyclic compound that features both pyridine and imidazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-2-pyridyl)imidazole-5-methanol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methyl-2-pyridinecarboxaldehyde with an imidazole derivative under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid or a transition metal complex, to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality compounds .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methyl-2-pyridyl)imidazole-5-methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted imidazole derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents .
Scientific Research Applications
2-(4-Methyl-2-pyridyl)imidazole-5-methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-(4-Methyl-2-pyridyl)imidazole-5-methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
2-(2-Pyridyl)imidazole: Similar in structure but lacks the methyl group on the pyridine ring.
2-(4-Methyl-1-pyridyl)imidazole: Similar but with a different position of the nitrogen atom in the pyridine ring.
2-(4-Methyl-2-pyridyl)imidazole-4-methanol: Similar but with a different position of the hydroxyl group.
Uniqueness
2-(4-Methyl-2-pyridyl)imidazole-5-methanol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both pyridine and imidazole rings, along with the hydroxyl group, provides a versatile scaffold for further functionalization and application in various fields .
Properties
Molecular Formula |
C10H11N3O |
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Molecular Weight |
189.21 g/mol |
IUPAC Name |
[2-(4-methylpyridin-2-yl)-1H-imidazol-5-yl]methanol |
InChI |
InChI=1S/C10H11N3O/c1-7-2-3-11-9(4-7)10-12-5-8(6-14)13-10/h2-5,14H,6H2,1H3,(H,12,13) |
InChI Key |
BBBUOLKHNOBTPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)C2=NC=C(N2)CO |
Origin of Product |
United States |
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